2-fluoro-N,N-dimethylbenzamide
CAS No.: 2586-34-7
Cat. No.: VC2344452
Molecular Formula: C9H10FNO
Molecular Weight: 167.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2586-34-7 |
|---|---|
| Molecular Formula | C9H10FNO |
| Molecular Weight | 167.18 g/mol |
| IUPAC Name | 2-fluoro-N,N-dimethylbenzamide |
| Standard InChI | InChI=1S/C9H10FNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 |
| Standard InChI Key | GEZAHTYEQSVVEH-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CC=CC=C1F |
| Canonical SMILES | CN(C)C(=O)C1=CC=CC=C1F |
Introduction
2-Fluoro-N,N-dimethylbenzamide is an organic compound characterized by its benzamide structure, with a fluorine atom substituted at the ortho position relative to the amide group. This compound has a molecular formula of C9H10FN and a molecular weight of approximately 167.18 g/mol. The presence of both a dimethylamino group and a fluorine atom contributes to its unique chemical properties, influencing its reactivity and biological interactions.
Synthesis
The synthesis of 2-fluoro-N,N-dimethylbenzamide typically involves several steps, which can be scaled up for industrial applications by optimizing conditions for higher yields. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Activities and Applications
2-Fluoro-N,N-dimethylbenzamide exhibits notable biological activities, particularly in its potential as an anti-cancer agent. The fluorine atom enhances the compound's lipophilicity, which may improve its ability to penetrate cellular membranes and interact with biological targets. Additionally, it has shown promise in modulating enzyme activity, particularly those involved in metabolic pathways.
Interaction Studies
Interaction studies have focused on how 2-fluoro-N,N-dimethylbenzamide binds to specific proteins and enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, it has been observed that the compound interacts with cytochrome P450 enzymes, which play a significant role in drug metabolism.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 2-fluoro-N,N-dimethylbenzamide. Here is a comparison table highlighting some of these compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-2-fluoro-N,N-dimethylbenzamide | C9H11FN2O | Contains an amino group at the meta position |
| 4-Amino-2-fluoro-N,N-dimethylbenzamide | C9H11FN2O | Features an amino group at the para position |
| 4-Bromo-2-fluoro-N,N-dimethylbenzamide | C9H9BrFN | Contains a bromine substituent instead of an amino group |
| N,N-Dimethyl-2-(2-amino-4-fluorophenyl)thioacetamide | C10H12FN3OS | Contains sulfur and additional functional groups |
The uniqueness of 2-fluoro-N,N-dimethylbenzamide lies in its combination of a fluorine atom and dimethylamino group on the benzamide structure. This configuration enhances its stability and lipophilicity compared to similar compounds, potentially influencing its biological activity and pharmacological properties.
Future Research Directions
Future research should focus on further elucidating the biological activities of 2-fluoro-N,N-dimethylbenzamide, particularly its potential as an anti-cancer agent. Additionally, exploring its interactions with various enzymes and receptors could provide valuable insights into its pharmacological profile and therapeutic applications.
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